molecular formula C11H12F3NO3S B2636963 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine CAS No. 2310157-70-9

3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine

Cat. No. B2636963
CAS RN: 2310157-70-9
M. Wt: 295.28
InChI Key: RUMDYXHHJVRQNY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has been of interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is a member of the azetidine family, which is a class of heterocyclic compounds that contains a four-membered ring with at least one nitrogen atom.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it has been suggested that its inhibitory activity against enzymes such as PDE5 is due to its ability to bind to the active site of the enzyme and prevent its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine are still being studied. However, it has been shown to have inhibitory activity against certain enzymes, which suggests that it could have potential therapeutic effects in the treatment of various disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine in lab experiments is its unique properties, such as high thermal stability and solubility. This makes it a promising candidate for use in the development of new materials and drug candidates.
However, one limitation is the difficulty in synthesizing this compound, as it involves several steps and requires specific reaction conditions and purification methods to obtain a high yield and purity of the final product.

Future Directions

There are several future directions for research on 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. One direction is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of disorders related to blood flow regulation.
Another direction is to explore its potential applications in material science, such as in the development of new materials with unique properties.
Finally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. This could lead to the development of new drug candidates and materials with improved properties and efficacy.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine involves several steps. The first step is the preparation of 3-fluoro-4-methoxyphenylsulfonyl chloride, which is then reacted with difluoromethylamine to obtain 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine. The reaction conditions and purification methods are crucial to obtaining a high yield and purity of the final product.

Scientific Research Applications

3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory activity against certain enzymes, such as phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. This suggests that it could be used as a potential drug candidate for the treatment of erectile dysfunction and other related disorders.
In addition, 3-(Difluoromethyl)-1-((3-fluoro-4-methoxyphenyl)sulfonyl)azetidine has also been studied for its potential applications in material science. It has been shown to have unique properties, such as high thermal stability and solubility, which make it a promising candidate for use in the development of new materials.

properties

IUPAC Name

3-(difluoromethyl)-1-(3-fluoro-4-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMDYXHHJVRQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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